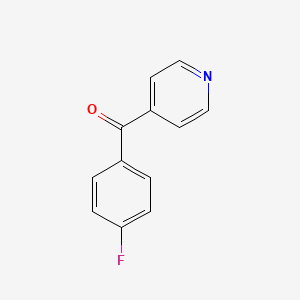

(4-Fluorophenyl)(pyridin-4-yl)methanone

Übersicht

Beschreibung

(4-Fluorphenyl)(pyridin-4-yl)methanon ist eine organische Verbindung, die zur Klasse der Aryl-Phenylketone gehört. Diese Verbindungen zeichnen sich durch eine Ketongruppe aus, die durch eine Arylgruppe und eine Phenylgruppe substituiert ist. Die Summenformel von (4-Fluorphenyl)(pyridin-4-yl)methanon lautet C12H8FNO, und es hat ein Molekulargewicht von 201.1964 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Fluorphenyl)(pyridin-4-yl)methanon beinhaltet typischerweise die Reaktion von 4-Pyridincarbonsäurechlorid-Hydrochlorid mit Fluorbenzol in Gegenwart von Aluminiumchlorid. Das Reaktionsgemisch wird in einem Eisbad gekühlt, und das Aluminiumchlorid wird portionsweise hinzugefügt. Das Gemisch wird dann zum Rückfluss erhitzt und sechs Stunden lang gerührt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für (4-Fluorphenyl)(pyridin-4-yl)methanon sind nicht weit verbreitet. Der oben erwähnte Syntheseweg kann für industrielle Zwecke hochskaliert werden, wobei die sachgemäße Handhabung der Reagenzien und die Einhaltung der Reaktionsbedingungen gewährleistet werden, um hohe Ausbeuten zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Fluorphenyl)(pyridin-4-yl)methanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Wichtigste gebildete Produkte

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Phenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structural formula can be represented as follows:The presence of fluorine is significant as it influences the compound's lipophilicity and reactivity, enhancing its interactions with biological targets.

Chemical Reactions

(4-Fluorophenyl)(pyridin-4-yl)methanone can undergo various reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The fluorine atom can be replaced with other functional groups under specific conditions.

These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the field of chemistry, this compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions. It has been studied for its potential to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory responses. The inhibition could lead to decreased production of leukotrienes, suggesting anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its derivatives are being explored for their effectiveness against various pathogens, including bacteria and fungi. The fluorine substituent enhances binding affinity to biological targets, improving therapeutic efficacy.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. Mechanistic studies reveal that it may induce apoptosis and inhibit cell proliferation, making it a promising lead structure for developing new anticancer agents.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could have implications for treating hyperpigmentation disorders.

Case Studies and Research Findings

- Anticancer Effects : A study evaluated various derivatives of this compound against human cancer cell lines. The findings indicated significant cytotoxicity, suggesting its potential as a scaffold for new anticancer drugs.

- Enzyme Inhibition : Another research project focused on the compound's inhibitory effects on tyrosinase. Results showed promising activity that could be leveraged for cosmetic applications targeting skin pigmentation disorders.

- Antimicrobial Properties : A recent investigation into the antimicrobial activity of this compound revealed effectiveness against several bacterial strains, indicating its potential use in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (4-fluorophenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. One known target is leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may exert anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (4-Chlorphenyl)(pyridin-4-yl)methanon

- (4-Bromphenyl)(pyridin-4-yl)methanon

- (4-Methylphenyl)(pyridin-4-yl)methanon

Einzigartigkeit

(4-Fluorphenyl)(pyridin-4-yl)methanon ist aufgrund des Vorhandenseins des Fluoratoms am Phenylring einzigartig, das seine chemische Reaktivität und biologische Aktivität im Vergleich zu seinen Analoga mit verschiedenen Substituenten signifikant beeinflussen kann .

Biologische Aktivität

(4-Fluorophenyl)(pyridin-4-yl)methanone, a compound featuring a ketone functional group attached to a pyridine ring and a para-fluorophenyl substituent, has garnered attention in medicinal chemistry due to its enhanced biological activity. The presence of fluorine is known to influence the compound's lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial , antifungal , and anticancer properties. The fluorine substituent enhances the compound's ability to interact with biological targets, potentially increasing its therapeutic efficacy.

The biological activity can be attributed to:

- Enhanced Binding Affinity : Fluorine substitution on aromatic rings typically improves binding affinity to target proteins, which is crucial in drug design.

- Lipophilicity : The presence of the fluorine atom increases the lipophilicity of the molecule, facilitating better cellular uptake and interaction with lipid membranes .

Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents. The mechanism involved inhibition of cell proliferation and induction of apoptosis .

Inhibition of Enzymatic Activity

Another notable study focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated promising inhibitory effects, which could have implications for treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenyl(pyridin-4-yl)methanone | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 2-(Pyridin-2-yl)phenol | Hydroxy group instead of ketone | Exhibits different solubility and reactivity |

| 3-(Pyridin-3-yl)phenol | Similar structure but different position | May exhibit distinct biological activities |

| 4-Methylphenyl(pyridin-3-yl)methanone | Methyl group instead of fluorine | Variations in lipophilicity and biological interactions |

The comparison highlights how variations in substituents can lead to different biological activities, emphasizing the unique characteristics of this compound.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound exhibits moderate absorption with variable bioavailability depending on the administration route. Toxicity assessments are ongoing; however, initial findings suggest that while effective at therapeutic doses, higher concentrations may lead to cytotoxic effects in non-target cells .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWBYGUMQEFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427471 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41538-36-7 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.